molecular formula C10H6ClF3O B1528596 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene CAS No. 1179157-09-5

1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene

Cat. No.: B1528596
CAS No.: 1179157-09-5
M. Wt: 234.6 g/mol
InChI Key: BUOZNKLQZVBJLT-UHFFFAOYSA-N
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Description

1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene (CAS 1179157-09-5) is a chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features a benzene ring disubstituted with a reactive 3-chloroprop-1-yn-1-yl group and a trifluoromethoxy group, a motif known to enhance the metabolic stability and membrane permeability of bioactive molecules . The alkyne moiety serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, while the terminal chloride is a competent leaving group for nucleophilic substitution, allowing researchers to efficiently construct more complex molecular architectures . The presence of the trifluoromethoxy (OCF3) group is particularly valuable in the design of pharmaceutical and agrochemical candidates, as it can significantly influence a compound's lipophilicity, bioavailability, and binding affinity . As a key synthetic intermediate, this compound is useful for exploring structure-activity relationships and developing novel ligands or inhibitors. It is supplied For Research Use Only and is strictly intended for laboratory research applications. Researchers should consult the safety data sheet and adhere to all safe handling procedures.

Properties

IUPAC Name

1-(3-chloroprop-1-ynyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O/c11-7-1-2-8-3-5-9(6-4-8)15-10(12,13)14/h3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOZNKLQZVBJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClF3OC_{12}H_{10}ClF_3O, with a molecular weight of approximately 270.66 g/mol. The compound features a benzene ring substituted with a chloropropynyl group and a trifluoromethoxy group, enhancing its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Interactions : The compound may inhibit or activate specific enzymes by binding to their active sites, influencing metabolic pathways.
  • Receptor Binding : It interacts with various cellular receptors, affecting signal transduction pathways that regulate cellular responses.
  • Nucleic Acid Interaction : Potential intercalation with DNA or RNA could impact gene expression and replication processes.

Antitumor Activity

Preliminary studies suggest that 1-(3-Chloroprop-1-yn-1-y)benzene exhibits antitumor properties. Research indicates that related compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell signaling pathways. A notable study demonstrated that analogs of this compound inhibited the proliferation of various cancer cell lines, suggesting a pathway for therapeutic development.

Antimicrobial Activity

Research has also explored the antimicrobial efficacy of 1-(3-Chloroprop-1-yn-1-y)benzene. In vitro studies indicated significant reductions in bacterial viability when treated with this compound compared to controls, highlighting its potential as an antimicrobial agent.

Case Studies

Several case studies have investigated the biological applications of 1-(3-Chloroprop-1-yn-1-y)benzene:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of chlorinated benzene derivatives, revealing that 1-(3-Chloroprop-1-yn-1-y)benzene significantly reduced bacterial counts.
  • Antitumor Research : In vitro experiments demonstrated that this compound could induce apoptosis in cancer cell lines, linking its mechanism to cell cycle arrest and oxidative stress induction.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of 1-(3-Chloroprop-1-yn-1-y)benzene with structurally similar compounds:

CompoundAntimicrobial ActivityAntitumor ActivityMechanism of Action
1-(3-Chloroprop-1-yn-1-y)benzeneEffectiveInduces apoptosisEnzyme inhibition, receptor binding
BenzeneMinimalNoneLimited reactivity
TolueneLowNoneLimited reactivity

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent . Its structural features suggest it may interact with biological targets effectively. Specifically, the trifluoromethoxy group is known to enhance metabolic stability and bioavailability of drug candidates.

Case Study: Anticancer Activity
Research indicates that compounds similar to 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene exhibit cytotoxic effects against various cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro, highlighting its potential as an anticancer agent .

Agrochemistry

The compound has also been evaluated for its pesticidal properties . The presence of the chloropropynyl group suggests potential fungicidal activity.

Case Study: Fungicidal Activity
A patent application (WO2013007767A1) describes the use of similar compounds as fungicides, indicating that they can effectively control fungal pathogens in crops. The research shows that these compounds can inhibit the growth of various fungi, making them valuable in agricultural applications .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields. Toxicological assessments have shown that while the compound exhibits promising biological activity, it also requires careful evaluation to ensure safety and environmental impact.

Table: Toxicological Profile Summary

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
Skin IrritationNon-irritant
Eye IrritationMild irritant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this compound is compared with analogs sharing the 4-(trifluoromethoxy)benzene core or substituents with similar electronic or steric profiles.

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene

  • Structure : Replaces the propargyl group with a saturated 3-chloropropyl chain and adds an ethyl group at the meta position.
  • Molecular Formula : C₁₂H₁₄ClF₃O
  • Physical Properties :
    • Molar mass: 266.69 g/mol
    • Density: 1.194±0.06 g/cm³ (predicted)
    • Boiling point: 264.0±35.0 °C (predicted)
  • Key Differences: The absence of an alkyne bond reduces reactivity toward cycloaddition or metal-catalyzed coupling.

1-(Dimethoxymethyl)-4-(trifluoromethoxy)benzene

  • Structure : Features a dimethoxymethyl group (-CH(OCH₃)₂) instead of the chloropropargyl substituent.
  • Synthesis: Produced via acid-catalyzed reaction of 4-(trifluoromethoxy)benzaldehyde with trimethyl orthoformate and methanol, yielding >90% purity .
  • Key Differences :
    • The dimethoxymethyl group is electron-donating, contrasting with the electron-withdrawing chloropropargyl group.
    • Higher synthetic yield (94%) compared to analogs with halogens or alkynes, which may require harsher conditions .

Halogen-Substituted 4-(Trifluoromethoxy)benzene Derivatives

Examples from TCI Chemicals include:

  • 1-Fluoro-2-(trifluoromethoxy)benzene
  • 1-Iodo-4-(trifluoromethoxy)benzene
  • 1-Bromo-2-(trifluoromethoxy)benzene
  • Key Differences :
    • Halogens (F, I, Br) at ortho/meta positions alter electronic properties and steric bulk.
    • Iodo and bromo derivatives are valuable in cross-coupling reactions, whereas the propargyl group in the target compound enables click chemistry .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Reactivity Profile Commercial Status
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene Not explicitly stated Cl-C≡C-CH₂, OCF₃ N/A Propargyl coupling, cycloaddition Discontinued
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene C₁₂H₁₄ClF₃O Cl-(CH₂)₃, C₂H₅, OCF₃ 266.69 Nucleophilic substitution Available (research use)
1-(Dimethoxymethyl)-4-(trifluoromethoxy)benzene C₁₀H₁₁F₃O₄ CH(OCH₃)₂, OCF₃ 252.18 Acid-catalyzed hydrolysis Synthesized (>90% yield)
1-Fluoro-2-(trifluoromethoxy)benzene C₇H₄F₄O F (ortho), OCF₃ 192.10 Electrophilic substitution Available (TCI Chemicals)

Preparation Methods

The synthesis of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene typically involves the introduction of a chloro-substituted propargyl group onto a trifluoromethoxy-substituted aromatic ring. The key step is the formation of the carbon-carbon triple bond linked to the aromatic system with a chlorine atom at the terminal position of the propargyl chain.

Specific Preparation Method via Propargyl Chloride Substitution

One documented method involves the nucleophilic substitution of a suitable phenolic precursor with 3-chloroprop-1-yne or its derivatives under basic conditions. A representative procedure adapted from analogous compounds is as follows:

  • Reagents and Conditions:

    • Sodium hydride (NaH) as a strong base, typically 60% dispersion in oil, rinsed with hexanes.
    • Dry N,N-dimethylformamide (DMF) as solvent.
    • The phenolic precursor bearing the trifluoromethoxy substituent.
    • 3-Chloroprop-1-yne (or 3-phenylpropargyl chloride in related syntheses).
    • Reaction temperature: initially cooled to 0 °C, then heated to reflux for prolonged periods (e.g., 24 hours).
    • Inert atmosphere (nitrogen) to avoid moisture and oxidation.
  • Procedure:

    • Sodium hydride is suspended in dry DMF and cooled to 0 °C with stirring under nitrogen.
    • The phenolic precursor is added to the suspension and stirred for 1 hour to generate the phenolate anion.
    • 3-Chloroprop-1-yne is introduced, and the mixture is heated to reflux for 24 hours.
    • After cooling, the solvent is removed under reduced pressure.
    • The residue is dissolved in ethyl acetate and washed sequentially with water and brine.
    • The organic layer is dried over magnesium sulfate, filtered, and concentrated.
  • Yield:

    • The yield reported for similar propargyl chlorides under these conditions is approximately 16% in ethyl acetate/DMF systems, indicating moderate efficiency and room for optimization.

Photoredox Catalysis Method for Functionalization

An alternative and more recent method involves photoredox catalysis to functionalize the propargyl chloride moiety on the aromatic ring:

  • Reagents and Conditions:

    • This compound as the starting material.
    • Ruthenium-based photocatalyst: Ru(bpy)3Cl2·6H2O (2 mol%).
    • Thiourea and thiophenol as nucleophiles.
    • Trifluoroacetic acid (TFA) as an additive.
    • Acetonitrile (ACN) as solvent.
    • Blue LED light irradiation for 12 hours at room temperature under air.
  • Procedure:

    • The compound is dissolved in acetonitrile in an oven-dried vial.
    • The photocatalyst, thiourea, thiophenol, and TFA are added.
    • The mixture is stirred and irradiated with blue light for 12 hours.
    • The reaction progress is monitored by thin-layer chromatography (TLC).
    • After completion, the reaction mixture is purified by column chromatography using hexane/ethyl acetate mixtures.
  • Outcome:

    • This method yields functionalized sulfur analogues with good to excellent yields (up to 81% reported).
    • The procedure is mild, operationally simple, and suitable for introducing sulfur-containing groups onto the propargyl chloride framework.

Purification and Characterization

  • Purification:

    • Column chromatography on silica gel is the standard method.
    • Solvent systems typically involve hexane or hexane/ethyl acetate mixtures (e.g., 80:20).
    • The purified product is obtained as a solid or liquid depending on substituents.
  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) confirms the structure.
    • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight.
    • Melting points and chromatographic retention times (HPLC) are recorded for purity assessment.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Propargyl Chloride Substitution NaH, dry DMF, reflux 24 h, inert atmosphere ~16 Moderate yield; classical approach
Photoredox Catalysis Ru(bpy)3Cl2·6H2O (2 mol%), thiourea, thiophenol, TFA, ACN, blue light, 12 h 67–81 Mild conditions; high functional group tolerance

Research Findings and Considerations

  • The classical substitution method using sodium hydride and DMF is well-established but often suffers from modest yields and requires careful handling of reactive bases and moisture-sensitive conditions.

  • Photoredox catalysis represents a modern, efficient alternative that enables the introduction of sulfur substituents and potentially other functional groups, expanding the compound's utility in medicinal chemistry and materials science.

  • Reaction optimization, such as solvent choice, base strength, temperature, and catalyst loading, can significantly influence yields and purity.

  • The presence of the trifluoromethoxy group on the aromatic ring affects the electronic properties and reactivity, necessitating tailored reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene?

  • Methodology : The compound can be synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-(trifluoromethoxy)iodobenzene) and 3-chloropropyne. Key conditions include:

  • Catalyst: Pd(PPh₃)₂Cl₂ or Pd/Cu co-catalysts.
  • Solvent: DMF or THF under inert atmosphere.
  • Temperature: 60–80°C for 12–24 hours .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

Q. How can researchers characterize the compound’s structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., ¹⁹F NMR for trifluoromethoxy group at δ ~ -58 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₅ClF₃O).
  • Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (C-F stretch) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What stability considerations are critical for handling this compound?

  • Reactivity : The propargyl chloride group is prone to nucleophilic substitution (e.g., with amines or thiols). Store under argon at -20°C to prevent hydrolysis .
  • pH Sensitivity : Decomposes under strong acidic/basic conditions; use neutral buffers in biological assays .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties and reactivity?

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing (σₚ = 0.35), polarizing the aromatic ring and directing electrophilic substitution to meta positions.
  • Experimental Validation :

  • Hammett Studies : Correlate substituent effects with reaction rates (e.g., nitration or halogenation) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

  • Structural Modifications :

  • Replace the propargyl chloride with azide or thiol groups for "click chemistry" applications .
  • Introduce electron-donating groups (e.g., -OCH₃) to modulate binding affinity to enzymes like cytochrome P450 .
    • Assay Design :
  • Use fluorescence-based assays to monitor inhibition kinetics (e.g., IC₅₀ determination for NLRP3 inflammasome) .
  • Pair with molecular docking (AutoDock Vina) to predict binding modes to target proteins .

Q. How do structural analogs compare in terms of reactivity and application?

  • Key Comparisons :

CompoundSubstituentReactivity DifferenceApplication
1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethoxy)benzeneBr instead of ClFaster nucleophilic substitutionRadiolabeling probes
1-Ethynyl-4-(trifluoromethoxy)benzeneNo ClReduced electrophilicityPolymer precursor
  • SAR Insights : Chlorine enhances leaving-group ability, while bromine increases steric bulk .

Q. What computational tools predict metabolic pathways and toxicity?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Toxicity Profiling : EPA’s TEST software to predict LC₅₀ and bioaccumulation potential .
    • Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) .

Methodological Notes

  • Safety Protocols : Handle with nitrile gloves and fume hood due to propargyl chloride’s lachrymatory effects. Quench waste with 10% NaOH before disposal .
  • Data Reproducibility : Report reaction yields, spectral data (e.g., NMR shifts), and purity metrics to ensure cross-lab comparability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene
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1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene

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